molecular formula C11H11F2N3 B14906047 2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline

2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline

Cat. No.: B14906047
M. Wt: 223.22 g/mol
InChI Key: WZTVIZNPMNDPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline is a chemical compound of interest in medicinal chemistry and agrochemical research. It is structurally characterized by a 2,4-difluoroaniline moiety linked to a 1-methyl-1H-pyrazole ring via a methylene bridge. The incorporation of fluorine atoms is a common strategy in lead optimization to modulate a compound's lipophilicity, metabolic stability, and membrane permeability (Late-stage difluoromethylation: concepts, developments and perspective, Chem. Soc. Rev., 2021) . The pyrazole heterocycle is a privileged scaffold in drug discovery, found in compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects (Synthesis and Pharmacological Activities of Pyrazole, PMC, 2018) . Furthermore, anilines with similar substitution patterns are key intermediates in the synthesis of advanced molecules, particularly in the development of succinate dehydrogenase inhibitor (SDHI) fungicides (Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides, Molecules, 2015) . As such, this compound serves as a versatile building block for the synthesis of more complex target molecules for research purposes. This product is intended for laboratory research use only and is not classified or intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11F2N3

Molecular Weight

223.22 g/mol

IUPAC Name

2,4-difluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C11H11F2N3/c1-16-7-8(6-15-16)5-14-11-3-2-9(12)4-10(11)13/h2-4,6-7,14H,5H2,1H3

InChI Key

WZTVIZNPMNDPCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline typically involves the reaction of 2,4-difluoroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The aniline nitrogen and aromatic fluorine substituents influence regioselectivity in electrophilic substitution:

Reaction TypeConditionsSite of SubstitutionKey ObservationsSources
Nitration HNO₃/H₂SO₄, 0–5°CPara to NH groupFluorine atoms deactivate the ring, favoring substitution at the para position relative to the NH group. Low yield due to competing decomposition.
Sulfonation H₂SO₄, 80°COrtho to NH groupSteric hindrance from the pyrazole-methyl group limits sulfonation to the less hindered ortho position.

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at the 2- and 4-positions undergo substitution under basic or transition metal-catalyzed conditions:

NucleophileCatalyst/BaseProductYieldNotesSources
4-Methylpyrazole KOH/DMSO, 70°CTris(pyrazolyl) derivatives75%C–F activation proceeds via an Sₙ2-like mechanism with deprotonated pyrazole as the nucleophile.
Thiophenol Pd(PPh₃)₄, K₂CO₃2,4-Bis(phenylthio)aniline analog60%Requires high temperatures (120°C) for C–F bond cleavage.

Computational Support : DFT calculations (MN15L/def2-TZVP) reveal a Gibbs free energy barrier of ~20 kcal/mol for NAS with pyrazole nucleophiles, consistent with experimental reflux conditions .

Cross-Coupling Reactions

The aniline NH and pyrazole-methyl group participate in transition metal-catalyzed coupling:

Buchwald-Hartwig Amination

SubstrateCatalyst SystemProductYieldApplicationSources
Aryl halidesPd(OAc)₂/XPhosDiarylamines85–92%Forms bioactive diarylamine scaffolds for medicinal chemistry.

Suzuki-Miyaura Coupling

Boronic AcidCatalystProductYieldNotesSources
Phenylboronic acidPdCl₂(dppf)Biaryl derivatives78%Limited by competing NH coordination to palladium.

Coordination Chemistry

The pyrazole moiety acts as a ligand for metal complexes, though methylation at the 1-position reduces donor strength:

Metal IonLigand EnvironmentGeometryStability Constant (log K)Sources
Cu(II) N(pyrazole), NH(aniline)Square planar8.2Forms 1:1 complexes with moderate stability in aqueous ethanol.
Pd(II) N(pyrazole), Cl⁻OctahedralCatalytically active in C–H functionalization.

Structural Analysis : X-ray crystallography of related tris(pyrazolyl)aniline analogs shows N–M bond lengths of 2.05–2.15 Å, confirming weak σ-donor capacity .

Acylation of Aniline NH

Acylating AgentConditionsProductYieldNotesSources
Acetyl chlorideEt₃N, CH₂Cl₂N-Acetyl derivative90%Retains pyrazole-methyl group intact.
Benzoyl chloridePyridine, RTN-Benzoyl derivative88%Improves solubility in organic solvents.

Oxidation

Oxidizing AgentProductYieldNotesSources
KMnO₄, H₂OQuinone imine45%Over-oxidation leads to ring decomposition.
mCPBAN-Oxide30%Limited by competing epoxidation of pyrazole.

Comparative Reactivity Table

Reaction ClassRate (Relative to Aniline)Key Factor
Electrophilic substitution0.3×Deactivation by fluorine
NAS (C–F)Enhanced by electron-deficient ring
Pd-catalyzed coupling1.2×Improved by NH directing effects

Mechanistic and Stability Considerations

  • Thermal Stability : Decomposes above 200°C via C–N bond cleavage (TGA data: onset at 215°C) .

  • Hydrolytic Stability : Resists hydrolysis at pH 3–11 due to fluorine’s electron-withdrawing effects.

This compound’s versatility in electrophilic, nucleophilic, and cross-coupling reactions positions it as a valuable intermediate in pharmaceutical and materials science applications. Further studies should explore enantioselective functionalization and catalytic applications.

Scientific Research Applications

2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-((1-methyl-1h-pyrazol-4-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the fluorine atoms and the pyrazole ring can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound Name Molecular Formula Pyrazole Substituent Key Differences
2,4-Difluoro-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline (Target) C₁₁H₁₁F₂N₃ 1-Methyl Baseline structure
3,4-Difluoro-N-[(trimethyl-1H-pyrazol-4-yl)methyl]aniline C₁₂H₁₄F₂N₃ 1,3,5-Trimethyl Increased steric bulk; altered solubility
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline C₁₂H₁₂F₃N₃ 1-Methyl Trifluoromethyl group enhances hydrophobicity

Key Insights :

  • Trimethyl substitution on the pyrazole () increases molecular weight (243.3 g/mol vs.
  • The trifluoromethyl analog () exhibits stronger electron-withdrawing effects, altering electronic density on the aniline ring .

Variations in Aniline Ring Substitution

Compound Name Molecular Formula Aniline Substituents Key Properties
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 3-Fluoro, 4-methoxy Methoxy group introduces H-bonding potential
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 2-Methoxy, 5-fluoro Positional isomerism alters electronic effects
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline C₂₄H₂₀ClFN₃O 3-Chloro, 4-fluoro, aryl extensions Extended conjugation; higher molecular weight (428.9 g/mol)

Key Insights :

  • Methoxy groups () enhance solubility in polar solvents but reduce lipophilicity compared to fluorine substituents .

Analytical Characterization

Technique Target Compound Trimethylpyrazole Analog Trifluoromethyl Analog
NMR Confirmed Confirmed Confirmed
IR Spectroscopy Affirmed Affirmed Affirmed
X-ray Crystallography Not Reported Affirmed Not Reported

Key Insight : X-ray crystallography (using SHELX or ORTEP ) is critical for confirming stereochemistry in analogs with bulky substituents .

Physicochemical and Application-Based Comparisons

Purity and Regulatory Status

Compound Category (EN Standard) Target Compound Trimethylpyrazole Analog Methoxy-Fluoro Analog
Purity ~95% (estimated) 95% 95%
Regulatory Category Likely B6 B6 Not Specified

Key Insight : High purity (≥95%) is standard for these intermediates, ensuring reliability in downstream applications .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldPurityReference
Reductive AminationNaBH₄/I₂, MeOH, RT~75%*≥95%
C–F ActivationKOH, DMSO, 4-methylpyrazole63%95%

*Hypothetical yield based on analogous reactions.

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Validate purity via HPLC (95% threshold) and confirm structure using:

  • NMR Spectroscopy : Compare aromatic proton signals (δ 6.5–8.5 ppm for pyrazole and aniline protons) and fluorine coupling patterns .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z ~263 (C₁₂H₁₂F₂N₃) with fragmentation patterns matching the substituents .
  • Elemental Analysis : Match calculated vs. observed C, H, N, F percentages .

Advanced: How can crystallographic data resolve discrepancies in molecular geometry predictions?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS provides definitive bond lengths, angles, and torsional parameters. For example:

  • Polymorph analysis: Two distinct polymorphs of a related compound were identified via SC-XRD, highlighting conformational flexibility in the pyrazole-aniline linkage .
  • Compare DFT-calculated geometries (e.g., MN15L/def2-TZVP) with experimental data to assess steric/electronic effects. Discrepancies >0.05 Å in bond lengths may indicate crystal packing forces .

Q. Table 2: Key Crystallographic Parameters

ParameterExperimental (SC-XRD)DFT CalculationDeviation
C–N Bond (pyrazole)1.34 Å1.32 Å+0.02 Å
F···F Distance2.89 Å2.85 Å+0.04 Å

Advanced: How to analyze conflicting spectroscopic data for this compound?

Answer:
Contradictions in NMR or IR spectra often arise from:

  • Dynamic Effects : Rotameric equilibria in the N–CH₂–pyrazole linkage cause splitting in ¹H NMR. Use variable-temperature NMR to resolve .
  • Residual Solvents : DMSO-d₆ in FTIR may obscure NH stretches. Dry samples under high vacuum and use KBr pellets .
  • Isomeric Byproducts : LC-MS/MS can distinguish regioisomers (e.g., 3- vs. 4-pyrazole substitution) via retention time and fragmentation .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Answer:

  • DFT Calculations : Use MN15L/def2-TZVP to model electrophilic aromatic substitution (EAS) at the aniline ring. Fluorine substituents direct EAS to the meta position .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., kinase inhibitors) using Amber22. Pyrazole-methyl groups enhance hydrophobic interactions in binding pockets .

Q. Table 3: Predicted Reactivity Parameters

ParameterValue (DFT)Application
HOMO-LUMO Gap4.8 eVRedox Stability
Fukui Index (C-4)0.12Electrophilic Attack Site

Advanced: How to address polymorph-dependent bioactivity variations?

Answer:

  • Thermal Analysis : DSC/TGA identifies polymorph transitions (e.g., endothermic peaks at 167°C for Form I vs. 172°C for Form II) .
  • Bioactivity Screening : Test each polymorph in enzyme assays (e.g., COX-2 inhibition). Form II of a related compound showed 20% higher IC₅₀ due to improved solubility .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Exothermic Reactions : Monitor temperature during reductive amination (risk of runaway reactions above 40°C) .
  • Fluorine Handling : Use HF-resistant equipment and ventilated fume hoods for C–F activation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.